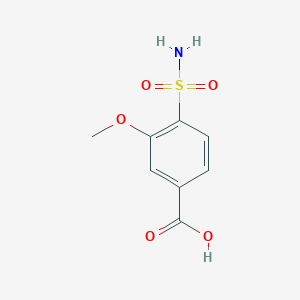

3-Methoxy-4-sulfamoylbenzoic acid

Overview

Description

3-Methoxy-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 . It is available in powder form .

Molecular Structure Analysis

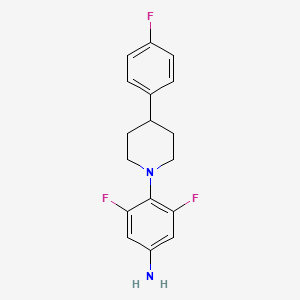

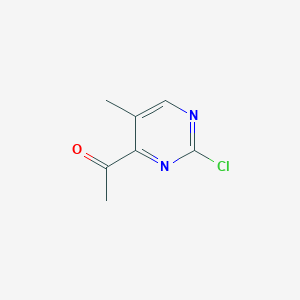

The molecular structure of this compound consists of a benzoic acid core with a methoxy group (-OCH3) and a sulfamoyl group (-SO2NH2) attached to the benzene ring .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 231.23 . It is stored at room temperature .Scientific Research Applications

Enzyme Interaction and Substrate Specificity

Research on enzyme systems has provided insight into the interaction of substrates with specific enzymes. A study demonstrated the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida. This system, which includes an iron-containing flavoprotein and an iron-sulphur protein, acts on various substrates demonstrating specificity for para-substituted benzoic acid derivatives. The study highlights the enzyme's affinity towards substrates like 4-methoxybenzoate and its ability to demethylate N-methyl-4-aminobenzoate and hydroxylate 4-alkylbenzoates at the side chain. The research underlines the enzyme's specificity and its potential application in understanding and manipulating microbial metabolic pathways (Bernhardt et al., 1973).

Polymer Science and Fuel Cell Applications

In polymer science, the functionalization of poly(arylene ether sulfone) with sulfonated side chains has led to the development of comb-shaped sulfonated polymers. These materials exhibit high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications. The synthesis involves converting a methoxy group to a reactive hydroxyl group, highlighting the significance of methoxy-substituted benzoic acids in the development of advanced materials for energy applications (Kim, Robertson, & Guiver, 2008).

Analytical Chemistry and Detection Techniques

In the field of analytical chemistry, the study of vanillic acid (3-methoxy-4-hydroxybenzoic acid) has revealed its importance in winemaking. Through surface-enhanced Raman scattering (SERS), vanillic acid can be detected at picomole concentrations. This technique's application in detecting flavor molecules like vanillic acid underscores the broader relevance of methoxy-substituted benzoic acids in analytical methodologies for food science and quality control (Clavijo, Menendez, & Aroca, 2008).

Controlled Release in Flavor and Fragrance Industry

The encapsulation of flavor molecules into nanoparticles for controlled release represents another innovative application. Specifically, vanillic acid has been successfully intercalated into layered double hydroxide to produce nanohybrids, allowing for the systematic investigation of release kinetics. This approach has potential applications in the flavor and fragrance industry, highlighting the versatility of methoxy-substituted benzoic acids in nanotechnology and materials science (Hong, Oh, & Choy, 2008).

Mechanism of Action

Target of Action

Sulfamoylbenzoic acid derivatives are often associated with enzyme inhibition

Mode of Action

The mode of action of 3-Methoxy-4-sulfamoylbenzoic acid involves interactions with its targets, leading to changes in their functionIt’s known that sulfamoylbenzoic acid derivatives can act as enzyme inhibitors, potentially altering the activity of their target enzymes .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it may impact various metabolic pathways depending on the specific enzymes it targets .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body .

Result of Action

As a potential enzyme inhibitor, it could alter the normal function of its target enzymes, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .

properties

IUPAC Name |

3-methoxy-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQQOKQMULILMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860562-94-3 | |

| Record name | 3-methoxy-4-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)

![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)

![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)

![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)